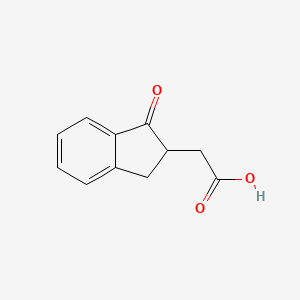
3-(3-hydroxypropyl)-1,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-hydroxypropyl)-1,3-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of a dimethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-1,3-dimethylurea typically involves the reaction of 3-chloropropanol with 1,3-dimethylurea in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the urea moiety. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-hydroxypropyl)-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-oxopropyl)-1,3-dimethylurea.
Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-(3-oxopropyl)-1,3-dimethylurea
Reduction: this compound
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(3-hydroxypropyl)-1,3-dimethylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to improve the mechanical properties of the final product.
Wirkmechanismus
The mechanism of action of 3-(3-hydroxypropyl)-1,3-dimethylurea involves its interaction with specific molecular targets within cells. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function. This can affect various cellular pathways, including those involved in signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-hydroxypropyl)-1,3-dimethylcarbamate: Similar structure but with a carbamate group instead of a urea group.
3-(3-hydroxypropyl)-1,3-dimethylthiourea: Contains a thiourea group instead of a urea group.
3-(3-hydroxypropyl)-1,3-dimethylguanidine: Features a guanidine group in place of the urea group.
Uniqueness
3-(3-hydroxypropyl)-1,3-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research.
Eigenschaften
CAS-Nummer |
25064-50-0 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-1,3-dimethylurea |
InChI |
InChI=1S/C6H14N2O2/c1-7-6(10)8(2)4-3-5-9/h9H,3-5H2,1-2H3,(H,7,10) |
InChI-Schlüssel |
QEDPOBBPBCBZNF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)N(C)CCCO |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



